molecular formula C22H19N3O4S3 B2599438 methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1260928-18-4

methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2599438
CAS No.: 1260928-18-4
M. Wt: 485.59
InChI Key: LQVKBFVUONRAPW-UHFFFAOYSA-N
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Description

Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiophene ring, a benzoate ester, and a thieno[3,2-d]pyrimidine moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, including the formation of the thiophene ring, the thieno[3,2-d]pyrimidine core, and the final esterification. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its thiophene and thieno[3,2-d]pyrimidine moieties. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as suprofen and articaine, which are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively . Compared to these compounds, methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a more complex structure, which may confer unique biological activities and applications.

Properties

IUPAC Name

methyl 4-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c1-29-21(28)14-4-6-15(7-5-14)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-16-3-2-11-30-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVKBFVUONRAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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